molecular formula C24H27F3N2O6 B2604689 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1351591-97-3

2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate

Cat. No. B2604689
CAS RN: 1351591-97-3
M. Wt: 496.483
InChI Key: QUHLEZGRRMQCJA-UHFFFAOYSA-N
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Description

The compound “2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains a trifluoromethyl group, which is often used in drug design to improve stability and lipophilicity.

Scientific Research Applications

Fluorescent Probes and Imaging Agents

The compound’s unique structure, incorporating both a piperidine moiety and a trifluoromethylphenyl group, makes it an excellent candidate for designing fluorescent probes and imaging agents. Researchers can modify this scaffold to create fluorescent dyes that selectively bind to specific cellular components, enabling visualization of biological processes in living cells and tissues .

Bioanalytical Tools for Glycan Binding Studies

The receptor-like ability of the phenyl boronic acid (PBA) moiety within this compound allows it to interact with glycan chains. Scientists have used PBA-BODIPY derivatives (derived from this compound) to study glycan-antibody interactions. Techniques like Quartz Crystal Microbalance (QCM) can measure the binding affinity of these tools to glycan domains of antibodies, aiding in glycoprotein research .

Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine, a substructure present in this compound, acts as a versatile scaffold in organic synthesis. Researchers have exploited its reactivity to create novel derivatives with diverse biological activities. These compounds find applications in drug development, where their multifarious properties can be harnessed for therapeutic purposes .

Antiviral Agents

By modifying the trifluoromethylpiperidine moiety, scientists have synthesized derivatives with promising antiviral activity. These compounds could potentially inhibit viral replication or entry, making them valuable candidates for further investigation against specific viruses .

Medicinal Chemistry and Targeted Therapies

The trifluoromethylphenyl group contributes to the compound’s lipophilicity and binding affinity. Medicinal chemists can explore its potential as a scaffold for designing targeted therapies. By attaching specific functional groups, researchers may develop compounds that selectively interact with disease-related proteins or receptors .

Materials Science and Surface Modification

The benzyloxy group provides a handle for surface modification. Researchers can attach this compound to various substrates, creating functionalized surfaces for applications such as biosensors, drug delivery, or catalysis. The trifluoromethyl group’s electron-withdrawing nature may influence surface properties, making it an interesting avenue for materials science research .

properties

IUPAC Name

oxalic acid;2-[3-(phenylmethoxymethyl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O2.C2H2O4/c23-22(24,25)19-10-4-5-11-20(19)26-21(28)14-27-12-6-9-18(13-27)16-29-15-17-7-2-1-3-8-17;3-1(4)2(5)6/h1-5,7-8,10-11,18H,6,9,12-16H2,(H,26,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHLEZGRRMQCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NC2=CC=CC=C2C(F)(F)F)COCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate

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